Cas no 2248368-11-6 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(difluoromethyl)benzoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(difluoromethyl)benzoate is a specialized organic compound featuring a phthalimide core linked to a difluoromethyl-substituted benzoate moiety. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly as an intermediate in the preparation of pharmaceuticals and agrochemicals. The difluoromethyl group enhances metabolic stability and lipophilicity, while the phthalimide component offers versatility in further functionalization. Its well-defined crystalline form ensures consistent purity and handling properties. The compound is particularly useful in cross-coupling reactions and as a building block for bioactive molecules, providing researchers with a reliable and efficient synthetic tool.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(difluoromethyl)benzoate structure
2248368-11-6 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(difluoromethyl)benzoate
CAS No:2248368-11-6
MF:C16H9F2NO4
MW:317.243771314621
CID:5849649
PubChem ID:165727061
Update Time:2025-11-01

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(difluoromethyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • 2248368-11-6
    • EN300-6515492
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(difluoromethyl)benzoate
    • Inchi: 1S/C16H9F2NO4/c17-13(18)9-5-7-10(8-6-9)16(22)23-19-14(20)11-3-1-2-4-12(11)15(19)21/h1-8,13H
    • InChI Key: BCSHVPBXWJIESL-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CC=1)C(=O)ON1C(C2C=CC=CC=2C1=O)=O)F

Computed Properties

  • Exact Mass: 317.04996409g/mol
  • Monoisotopic Mass: 317.04996409g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 478
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 63.7Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(difluoromethyl)benzoate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(difluoromethyl)benzoate

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(difluoromethyl)benzoate: A Comprehensive Overview

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(difluoromethyl)benzoate (CAS No. 2248368-11-6) is a unique and highly specialized compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its complex structure, which includes a 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl moiety and a 4-(difluoromethyl)benzoate group. These structural features contribute to its potential applications in various areas of research and development.

The 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl moiety is a key component of the compound, providing it with a rigid and planar structure that can interact with biological targets in specific ways. This moiety is often found in compounds with biological activity, particularly those involved in enzyme inhibition and receptor modulation. The presence of this group can enhance the compound's ability to bind to specific protein targets, making it a valuable tool in drug discovery and development.

The 4-(difluoromethyl)benzoate group adds another layer of complexity to the molecule. Fluorine atoms are known for their unique electronic properties, which can significantly influence the chemical and biological behavior of a compound. In this case, the difluoromethyl group can enhance the lipophilicity of the molecule, improving its ability to cross cell membranes and reach intracellular targets. Additionally, the presence of fluorine atoms can increase the metabolic stability of the compound, making it more suitable for in vivo studies.

Recent research has highlighted the potential of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(difluoromethyl)benzoate in various therapeutic areas. For instance, studies have shown that this compound exhibits potent anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(difluoromethyl)benzoate has also been investigated for its potential as an anticancer agent. Research has demonstrated that this compound can selectively target cancer cells by disrupting specific signaling pathways involved in cell proliferation and survival. This selective targeting mechanism reduces the risk of adverse effects on healthy cells, making it an attractive option for cancer therapy.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(difluoromethyl)benzoate involves several steps that require precise control over reaction conditions to ensure high yields and purity. One common approach involves the reaction of 4-(difluoromethyl)benzoic acid with an appropriate isoindoline derivative under carefully controlled conditions. The resulting product is then purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound suitable for further studies.

The physical and chemical properties of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(difluoromethyl)benzoate have been extensively characterized. It is a white crystalline solid with a melting point ranging from 150°C to 155°C. The compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol but has limited solubility in water. These properties make it suitable for use in various experimental setups and formulations.

In terms of safety and handling, while 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(difluoromethyl)benzoate is not classified as a hazardous material or controlled substance, standard laboratory safety protocols should be followed when handling this compound. Proper personal protective equipment (PPE), such as gloves and safety goggles, should be worn to prevent skin contact and inhalation. Additionally, appropriate ventilation should be used to minimize exposure to vapors or dust.

The future prospects for 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(difluoromethyl)benzoate are promising. Ongoing research continues to explore its potential applications in various fields, including drug discovery, materials science, and chemical biology. As new insights into its mechanisms of action are gained, it is likely that this compound will find even more diverse uses in both academic and industrial settings.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-y l 4-(difluoromethyl)benzoate (CAS No. 2248368-11-6) is a versatile and intriguing compound with significant potential for further research and development. Its unique structural features and biological activities make it a valuable tool for scientists working in various disciplines within the chemical and pharmaceutical industries.

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